Copper(II)-iminodiacetate

Übersicht

Beschreibung

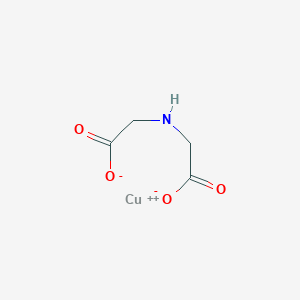

Copper(II)-iminodiacetate is a coordination compound where copper(II) ions are complexed with iminodiacetate ligands. This compound is known for its stability and versatility in various chemical reactions and applications. The iminodiacetate ligand acts as a chelating agent, binding to the copper ion through its nitrogen and carboxylate groups, forming a stable complex.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper(II)-iminodiacetate can be synthesized through a straightforward reaction between copper(II) salts and iminodiacetic acid. The typical procedure involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of iminodiacetic acid. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where copper(II) salts and iminodiacetic acid are mixed under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are optimized to ensure maximum yield and purity of the product. The final product is then subjected to purification processes, including filtration and drying, to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Copper(II)-iminodiacetate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to higher oxidation states.

Substitution Reactions: The iminodiacetate ligand can be replaced by other ligands in substitution reactions, leading to the formation of new copper complexes.

Complexation Reactions: this compound can form complexes with other metal ions or organic molecules, enhancing its reactivity and applications.

Common Reagents and Conditions:

Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

Substitution Reactions: Ligands such as ethylenediamine or other chelating agents can be used under mild conditions.

Complexation Reactions: Various organic molecules or metal ions can be introduced to form new complexes under controlled pH and temperature conditions.

Major Products Formed:

Oxidation-Reduction Reactions: Products include copper(I) complexes or higher oxidation state copper compounds.

Substitution Reactions: New copper complexes with different ligands.

Complexation Reactions: Multi-metallic or organic-inorganic hybrid complexes.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Catalysis : Copper(II)-iminodiacetate serves as an effective catalyst in organic synthesis and polymerization reactions. Its ability to facilitate various chemical transformations makes it valuable in synthetic chemistry.

- Precursor for Other Complexes : It is often used as a precursor for synthesizing other copper complexes, expanding its utility in research and industrial applications.

Biology

- Biochemical Studies : This compound is employed to investigate the role of copper in enzymatic reactions. It acts as a model for studying copper-containing enzymes due to its structural similarities.

- Copper Ion Interactions : Research has shown that copper ions in this complex can interact with biological molecules, influencing enzyme activity and cellular processes .

Medicine

- Therapeutic Properties : Studies have highlighted the potential of this compound in antimicrobial and anticancer therapies. Its ability to generate reactive oxygen species (ROS) is leveraged to induce cell death in cancerous cells.

- Diagnostic Imaging : The compound is explored as a contrast agent in medical imaging, enhancing the visibility of tissues during scans.

Industry

- Electroplating : In industrial applications, this compound is used in electroplating processes, contributing to the deposition of copper coatings on various substrates.

- Water Treatment : It plays a role in water treatment processes, acting as a stabilizer and chelating agent to remove unwanted metal ions from water systems.

Case Studies

Wirkmechanismus

The mechanism of action of copper(II)-iminodiacetate involves its ability to interact with biological molecules and catalyze chemical reactions. The copper ion in the complex can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in antimicrobial and anticancer applications, where the generated ROS can induce cell death. Additionally, the complex can bind to DNA and proteins, disrupting their normal functions and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Copper(II) sulfate: A widely used copper compound with applications in agriculture, chemistry, and industry.

Copper(II) chloride: Another common copper compound used in various chemical reactions and industrial processes.

Copper(II) acetate: Known for its use in organic synthesis and as a catalyst.

Uniqueness of Copper(II)-iminodiacetate: this compound is unique due to its strong chelating properties, which enhance its stability and reactivity. The iminodiacetate ligand provides multiple binding sites, allowing for the formation of stable complexes with copper and other metal ions. This property makes it particularly useful in applications requiring high stability and specificity, such as in biochemical studies and therapeutic applications.

Biologische Aktivität

Copper(II)-iminodiacetate (Cu(II)-IDA) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article delves into the biological properties of Cu(II)-IDA, including its anticancer, antibacterial, and antioxidant activities, supported by data tables and case studies.

Structure and Coordination Chemistry

Copper(II) complexes with iminodiacetate ligands exhibit unique structural characteristics that influence their biological activity. The ligand forms stable chelates with copper ions, which are crucial for their interaction with biological targets. The coordination mode typically involves the formation of five-membered chelate rings, which enhances the stability and reactivity of the complex in biological systems.

Anticancer Activity

Recent studies have demonstrated that Cu(II)-IDA complexes possess significant anticancer properties. For instance, one study reported the synthesis of various copper(II) complexes with thiosemicarbazones, revealing strong antiproliferative effects against several cancer cell lines, including HeLa and BxPC-3. The selectivity index (SI) for these complexes was notably high, indicating a preference for targeting cancer cells over normal cells.

Table 1: Anticancer Activity of Cu(II)-IDA Complexes

| Complex | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Cu(IDA) | HeLa | 15 | 280 |

| Cu(IDA) | BxPC-3 | 12 | 154 |

| Cu(IDA) | MRC-5 (normal) | 45 | - |

The data indicate that Cu(II)-IDA complexes exhibit a marked ability to inhibit cancer cell proliferation while sparing normal cells.

Antibacterial Activity

Cu(II)-IDA also shows promising antibacterial properties. A comparative study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that Cu(II)-IDA complexes displayed higher antibacterial activity compared to standard antibiotics.

Table 2: Antibacterial Activity of Cu(II)-IDA Complexes

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These findings highlight the potential of Cu(II)-IDA as an effective antimicrobial agent, particularly against resistant strains.

Antioxidant Activity

The antioxidant properties of Cu(II)-IDA have also been investigated. The complex exhibits significant scavenging activity against free radicals, which is essential for mitigating oxidative stress in biological systems. Studies employing various assays (e.g., DPPH and ABTS) have confirmed its ability to neutralize reactive oxygen species (ROS).

Table 3: Antioxidant Activity of Cu(II)-IDA Complexes

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 20 |

| ABTS | 15 |

Case Studies

- Anticancer Mechanism : A case study involving the interaction of Cu(II)-IDA with organic cation transporters (OCTs) revealed that these complexes can inhibit OCT-mediated uptake in cancer cells, contributing to their cytotoxic effects. This mechanism suggests a novel pathway for enhancing the selectivity and efficacy of anticancer therapies.

- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of Cu(II)-IDA against biofilms formed by Staphylococcus aureus. The results indicated that the complex not only inhibited biofilm formation but also disrupted existing biofilms, showcasing its potential in treating chronic infections.

Eigenschaften

IUPAC Name |

copper;2-(carboxylatomethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Cu/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRWUTUSBJVEEN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5CuNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161968 | |

| Record name | Copper(II)-iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14219-31-9 | |

| Record name | Copper(II)-iminodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014219319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(II)-iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.